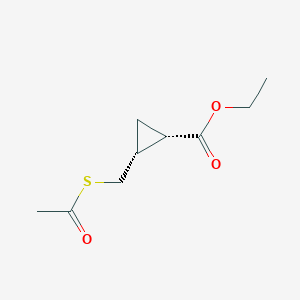
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a unique structure that includes an ethyl ester and an acetylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with a suitable olefin in the presence of a catalyst to form the cyclopropane ring. Subsequent thiolation and acetylation steps introduce the acetylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane derivatives.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of agrochemicals, flavors, and fragrances.
作用機序
The mechanism of action of (1S,2R)-Ethyl 2-((acetylthio)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, while the cyclopropane ring can induce conformational changes in the target molecule, affecting its activity.
類似化合物との比較
Similar Compounds
Ethyl (1S,2R)-2-methylcyclohexane-1-carboxylate: Similar in structure but lacks the acetylthio group.
Spirocyclic oxindoles: Share the cyclopropane ring but have different functional groups.
特性
分子式 |
C9H14O3S |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
ethyl (1S,2R)-2-(acetylsulfanylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-12-9(11)8-4-7(8)5-13-6(2)10/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
NVEIWUXAPVJYBL-YUMQZZPRSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@H]1CSC(=O)C |
正規SMILES |
CCOC(=O)C1CC1CSC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















